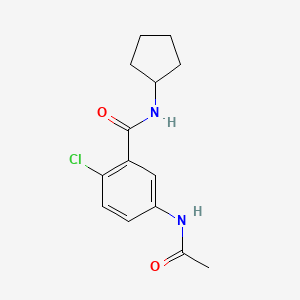
5-(acetylamino)-2-chloro-N-cyclopentylbenzamide
Descripción general
Descripción
5-(Acetylamino)-2-chloro-N-cyclopentylbenzamide, also known as ACBC, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide is not fully understood, but it is believed to involve the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to changes in the expression of various genes. The inhibition of HDAC by 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide has been shown to result in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
5-(acetylamino)-2-chloro-N-cyclopentylbenzamide has been shown to have various biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide has also been found to exhibit antifungal and antibacterial activity. 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide for lab experiments is its relatively simple synthesis method. Additionally, 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide has been shown to be stable under various conditions, making it a good candidate for use in experiments. However, one limitation of 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide. One area of research is in the development of new drugs based on 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide and its effects on gene expression. Finally, research is needed to explore the potential applications of 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to exhibit antitumor, anti-inflammatory, analgesic, antifungal, and antibacterial activity. While further research is needed to fully understand its mechanism of action and potential applications, 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide has the potential to be a valuable tool in the development of new drugs and in scientific research more broadly.
Aplicaciones Científicas De Investigación
5-(acetylamino)-2-chloro-N-cyclopentylbenzamide has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant areas of research is in the development of new drugs for the treatment of various diseases. 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-(acetylamino)-2-chloro-N-cyclopentylbenzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
5-acetamido-2-chloro-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-9(18)16-11-6-7-13(15)12(8-11)14(19)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBZEDFBBAAXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-{[3-(4-ethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)-5-methylisoxazole](/img/structure/B4463842.png)
![1-(2-ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl)proline](/img/structure/B4463850.png)
![N-(2-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B4463852.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B4463859.png)
![N-ethyl-4-methyl-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinamine](/img/structure/B4463868.png)

![4-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4463882.png)
![2-({2-[(2-chlorobenzyl)amino]-4-quinazolinyl}amino)ethanol](/img/structure/B4463886.png)
![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4463892.png)

![N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B4463903.png)

![2-methoxy-N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B4463920.png)
![9-(4-methoxyphenyl)-7-(3-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4463927.png)